molecular formula C19H17N3O3 B2516229 methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448078-73-6

methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2516229
CAS RN: 1448078-73-6
M. Wt: 335.363
InChI Key: DDSUPWAQWIJHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is a derivative of dihydroisoquinoline, which is a structural motif found in various bioactive molecules. Dihydroisoquinolines are known for their potential therapeutic applications, including their role as inhibitors for certain enzymes and their cytotoxic activity against cancer cells .

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds typically involves multi-step reactions, including acyl-chlorination, condensation, decarboxylation, esterification, and cyclization processes . For instance, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a compound with a similar dihydroisoquinoline core, was achieved with an overall yield of 48% . This suggests that the synthesis of this compound could also involve a complex synthetic route, potentially with room for optimization in terms of yield.

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives has been elucidated using techniques such as X-ray structural analysis. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established through this method . This indicates that the molecular structure of our compound of interest could similarly be determined, providing insights into its three-dimensional conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their biological activity. The carboxylate group in these compounds, for example, has been shown to occupy the oxyanion hole in enzymes, which is crucial for their inhibitory activity . Additionally, the introduction of different substituents can significantly affect the potency and selectivity of these molecules, as seen in the synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids . These findings suggest that the chemical reactivity of the cyanobenzamido group in the compound of interest could be pivotal for its biological function.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. For instance, the introduction of cationic side chains and carboxamide linkers has been shown to affect the cytotoxicity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives . This implies that the physical and chemical properties of this compound, such as solubility, stability, and reactivity, would be important factors in determining its suitability for drug development and its mechanism of action.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties . Without specific information on “methyl 7-(3-cyanobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate”, it’s difficult to predict its safety and hazards.

properties

IUPAC Name

methyl 7-[(3-cyanobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-19(24)22-8-7-14-5-6-17(10-16(14)12-22)21-18(23)15-4-2-3-13(9-15)11-20/h2-6,9-10H,7-8,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUPWAQWIJHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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